(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Overview
Description
3,4-Dimethoxy-3’-hydroxy chalcone is a member of the chalcone family, which are aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The structure of 3,4-Dimethoxy-3’-hydroxy chalcone consists of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. This compound is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-3’-hydroxy chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3,4-dimethoxybenzaldehyde with 3’-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial production, the reaction conditions are optimized to increase yield and purity. One method involves using anhydrous ethanol as the solvent, with the reaction temperature maintained at 30°C and ultrasonic radiation applied at 240 W for 20 minutes. This method has been reported to achieve a yield of 92.1% .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-3’-hydroxy chalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated chalcones or other substituted derivatives
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its anticancer, antimalarial, and antiviral activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of pharmaceuticals and as a component in cosmetic formulations
Mechanism of Action
The biological activities of 3,4-Dimethoxy-3’-hydroxy chalcone are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dihydroxy-4,6’-dimethoxy chalcone: Similar structure with additional hydroxyl groups, exhibiting enhanced biological activities.
4-Hydroxy-4’-methoxychalcone: Known for its anti-inflammatory properties.
2’-Hydroxychalcone: Exhibits strong antioxidant and antimicrobial activities
Uniqueness
3,4-Dimethoxy-3’-hydroxy chalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and hydroxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3 |
InChI Key |
INUGQAHOPUVTAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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